molecular formula C11H11NO B11912675 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile

Cat. No.: B11912675
M. Wt: 173.21 g/mol
InChI Key: GZUHZVBWABPJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound includes a benzofuran ring with two methyl groups at positions 2 and 7, and a carbonitrile group at position 6.

Preparation Methods

The synthesis of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2,7-dimethylphenol with a suitable nitrile source can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids .

Scientific Research Applications

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives, including this compound, have shown potential as anti-tumor, antibacterial, and antiviral agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .

Comparison with Similar Compounds

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile can be compared with other similar compounds such as 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid and 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonitrile . These compounds share the benzofuran core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the carbonitrile group in this compound makes it unique and may contribute to its specific biological activities.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbonitrile

InChI

InChI=1S/C11H11NO/c1-7-5-9-3-4-10(6-12)8(2)11(9)13-7/h3-4,7H,5H2,1-2H3

InChI Key

GZUHZVBWABPJJC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C(=C(C=C2)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.